tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate
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Overview
Description
tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate: is a complex organic compound with a molecular weight of 391.29 g/mol It features a piperidine ring substituted with a thiadiazole moiety and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate involves multiple steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the thiadiazole moiety: The thiadiazole ring is typically introduced via a cyclization reaction involving a brominated precursor.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the piperidine-thiadiazole intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate undergoes various chemical reactions:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly affecting the thiadiazole ring and the piperidine moiety.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving the thiadiazole ring.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with various biological receptors, potentially inhibiting or activating specific pathways. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
tert-butyl N-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate can be compared with similar compounds such as:
tert-butyl (4-bromophenyl)carbamate: Similar in having a bromine atom and a tert-butyl carbamate group but differs in the core structure.
tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Shares the tert-butyl carbamate group and bromine atom but has a pyridine ring instead of a piperidine-thiadiazole structure.
The uniqueness of this compound lies in its combined structural features, which provide distinct chemical and biological properties.
Properties
CAS No. |
2402830-91-3 |
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Molecular Formula |
C13H19BrN4O3S |
Molecular Weight |
391.3 |
Purity |
95 |
Origin of Product |
United States |
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